molecular formula C17H28ClN3O2 B2871693 [2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride CAS No. 2418708-86-6

[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride

Cat. No.: B2871693
CAS No.: 2418708-86-6
M. Wt: 341.88
InChI Key: QOFNGSPRWCQUGM-UHFFFAOYSA-N
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Description

[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride is a complex organic compound that features a piperidine ring fused with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Benzoxazole Synthesis: The benzoxazole moiety is often synthesized via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Coupling Reaction: The piperidine and benzoxazole units are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the benzoxazole moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, [2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride is investigated for its therapeutic potential. It may act as an agonist or antagonist at specific receptors, influencing physiological processes.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone
  • [2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrobromide

Uniqueness

The hydrochloride salt form of the compound is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly useful in pharmaceutical formulations where these properties are critical.

By understanding the detailed synthesis, reactions, applications, and mechanisms of [2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

[2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2.ClH/c1-12-6-5-11-20(15(12)9-4-10-18)17(21)16-13-7-2-3-8-14(13)19-22-16;/h12,15H,2-11,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFNGSPRWCQUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CCCN)C(=O)C2=C3CCCCC3=NO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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